NBD-undecanoic acid
Overview
Description
NBD-undecanoic acid is a useful research compound. Its molecular formula is C17H24N4O5 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
NBD-undecanoic acid, also known as 11-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoic acid or 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid, is a multifunctional dye . It has been used in scientific research and drug development
Mode of Action
It’s known that undecanoic acid, a related compound, modulates fungal metabolism through its effects on the expression of fungal genes that are critical for virulence
Biochemical Pathways
Undecanoic acid, a related compound, is known to affect pivotal processes in the cell wall, membrane assembly, lipid metabolism, pathogenesis, and even mrna processing . It’s possible that this compound might affect similar biochemical pathways.
Result of Action
It’s known that undecanoic acid, a related compound, has antifungal effects
Action Environment
It’s known that the environmental sensitivity of nbd fatty acids can be exploited to probe the ligand-binding sites of fatty acid and sterol carrier proteins . This suggests that environmental factors might influence the action of this compound in a similar way.
Biochemical Analysis
Biochemical Properties
The toxic effect of 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid involves modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence . It elicits profound effects on pivotal processes in the cell wall, membrane assembly, and lipid metabolism .
Cellular Effects
In Trichophyton rubrum, against which the activity of 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid has been most widely studied, this compound elicits profound effects on pivotal processes in the cell wall, membrane assembly, lipid metabolism, pathogenesis, and even mRNA processing .
Molecular Mechanism
The molecular mechanism of 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid involves the modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence . It is also known to exhibit a 60-fold fluorescence enhancement and a large emission spectral shift to shorter wavelengths on binding to certain proteins .
Properties
IUPAC Name |
11-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5/c22-15(23)9-7-5-3-1-2-4-6-8-12-18-13-10-11-14(21(24)25)17-16(13)19-26-20-17/h10-11,18H,1-9,12H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOFHJLYHAWOSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397674 | |
Record name | 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351002-77-2 | |
Record name | 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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